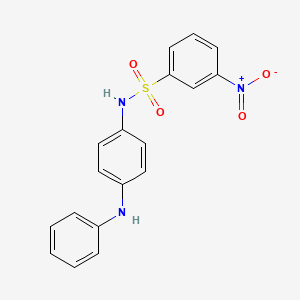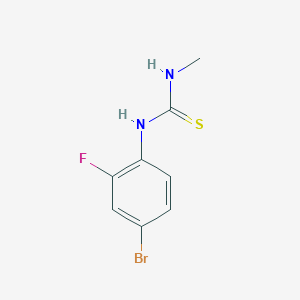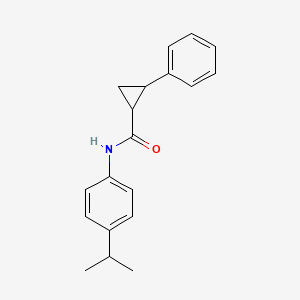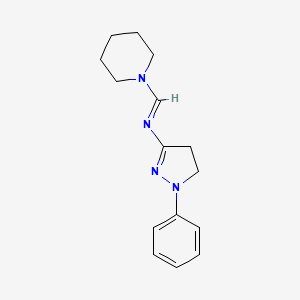
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP belongs to the class of compounds known as pyrazolines, which have been shown to have a variety of biological activities. In
作用機序
The mechanism of action of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is not fully understood, but it is thought to involve its interaction with the sigma-1 receptor. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects. This compound may also have anti-inflammatory and antioxidant effects, which could further contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to have analgesic effects and may have potential as a treatment for chronic pain.
実験室実験の利点と制限
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine. One area of interest is the development of this compound analogues with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
合成法
The synthesis of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine involves the reaction of 1-phenyl-1-pentanone with piperidine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product and has been extensively studied in the literature.
科学的研究の応用
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission, ion channel regulation, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-7-14(8-4-1)19-12-9-15(17-19)16-13-18-10-5-2-6-11-18/h1,3-4,7-8,13H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCPOPBLQXPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
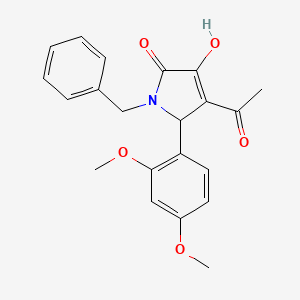
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
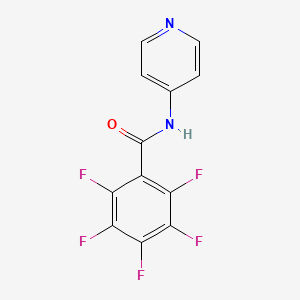
![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)
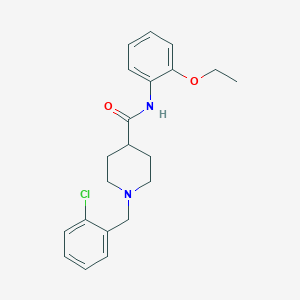
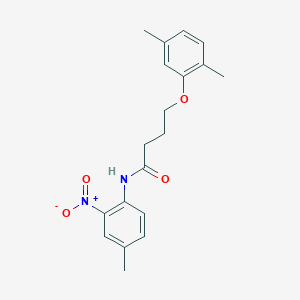
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
